2-Methylpropyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-methylpropyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline class, characterized by a partially saturated quinoline core. Key structural features include:
- Hexahydroquinoline backbone: A six-membered nitrogen-containing ring with partial saturation.
- Substituents:
- 4-position: 3,4-Dimethoxyphenyl group (electron-rich aromatic ring with two methoxy substituents).
- 7-position: Phenyl group (providing hydrophobicity and steric bulk).
- 2-position: Methyl group (moderate steric influence).
- 3-position: 2-Methylpropyl (isobutyl) ester (enhanced lipophilicity compared to smaller esters).
- Functional groups: A ketone at position 5 and ester at position 3.
While direct biological data for this compound is absent in the provided evidence, related hexahydroquinoline derivatives exhibit calcium modulatory, antibacterial, and fungicidal activities .
Properties
IUPAC Name |
2-methylpropyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-17(2)16-35-29(32)26-18(3)30-22-13-21(19-9-7-6-8-10-19)14-23(31)28(22)27(26)20-11-12-24(33-4)25(15-20)34-5/h6-12,15,17,21,27,30H,13-14,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKVBZOMKTUNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often include heating under reflux to facilitate the formation of the hexahydroquinoline core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is often preferred to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions such as:
- Oxidation: Can be oxidized to form quinoline derivatives using reagents like potassium permanganate or chromium trioxide.
- Reduction: Reduction can convert the ketone group into alcohols using sodium borohydride or lithium aluminum hydride.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
- Anticancer Activity: Preliminary research suggests that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Medicine
This compound is being explored for its therapeutic effects. It has been included in drug discovery screening libraries due to its promising biological activity.
Case Study:
In a study examining the anticancer properties of related compounds, it was found that modifications to the hexahydroquinoline structure could enhance efficacy against specific cancer types .
Industrial Applications
In industrial settings, 2-Methylpropyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Production Methods:
The synthesis typically involves multi-step organic reactions under controlled conditions to ensure high yields and purity. Automated reactors are often used in large-scale production to maintain consistency.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Modifications and Their Implications
*Molecular formulas for some compounds are hypothetical due to incomplete data in evidence.
Key Observations:
Ester Group Influence :
- 2-Methylpropyl (target) and cyclohexyl esters increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Smaller esters (methyl , ethyl ) enhance solubility but may reduce metabolic stability .
Aromatic Substituents :
- 3,4-Dimethoxyphenyl (target and ): Electron-donating methoxy groups enhance aromatic π-π stacking and receptor binding.
- Hydroxyphenyl groups (e.g., ): Introduce hydrogen-bonding capacity, improving solubility and crystal packing .
Position 7 Modifications: Phenyl (target, ) vs.
Biological Activity
2-Methylpropyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. It features a hexahydroquinoline core and various functional groups that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 469.58 g/mol. The structure includes multiple aromatic rings and a carboxylate group which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.58 g/mol |
| Density | Approximately 1.2 g/cm³ |
| Boiling Point | Not specified |
Antimicrobial Properties
Research indicates that derivatives of hexahydroquinoline compounds exhibit antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation. The presence of the dimethoxyphenyl group is believed to enhance its efficacy by facilitating interaction with specific molecular targets.
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within target cells.
- Receptor Modulation : It can bind to specific receptors, altering their activity which may lead to downstream effects on cellular functions.
- Cell Signaling Pathways : The compound influences several signaling pathways related to inflammation and apoptosis.
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. It showed a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound induces apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of related compounds demonstrated that derivatives similar to this hexahydroquinoline structure exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Q & A
Q. What are the optimal synthetic routes for synthesizing hexahydroquinoline derivatives like this compound, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving dimedone, substituted aldehydes, and methylpropyl acetoacetate. Catalysts such as L-glutamine in ethanol or cobalt salts under solvent-free conditions improve reaction efficiency . Key parameters include:
- Temperature : 80–100°C for 4–6 hours.
- Catalyst loading : 10–15 mol% for L-glutamine.
- Workup : Ethanol recrystallization to enhance purity.
Yield optimization requires monitoring substituent steric effects on the aldehyde component (e.g., 3,4-dimethoxyphenyl groups may slow cyclization) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- X-ray diffraction (XRD) : Resolves the hexahydroquinoline core conformation and substituent orientations (e.g., phenyl/dimethoxyphenyl groups) .
- NMR : Key signals include the methylpropyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for OCH2) and the 5-oxo group (δ ~2.5–3.0 ppm for C=O adjacent protons) .
- IR : Confirm the ester carbonyl (~1700–1750 cm⁻¹) and ketone (~1650–1680 cm⁻¹) stretches .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in pharmacological data between structurally similar hexahydroquinoline derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. antioxidant efficacy) often arise from substituent electronic effects. To address this:
- Comparative assays : Test derivatives with systematic substituent variations (e.g., methoxy vs. hydroxy groups) under identical conditions .
- Computational modeling : Use density functional theory (DFT) to calculate substituent Hammett constants (σ) and correlate with activity trends .
- Metabolic stability assays : Assess if conflicting results stem from differential cytochrome P450 interactions .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Employ molecular docking and quantitative structure-activity relationship (QSAR) models:
- Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or calcium channels. Focus on interactions between the 3,4-dimethoxyphenyl group and hydrophobic enzyme pockets .
- QSAR : Train models with descriptors like logP, polar surface area, and H-bond acceptor counts from similar hexahydroquinolines .
- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity risks (e.g., hepatotoxicity from ester hydrolysis) .
Q. What experimental approaches are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on ester hydrolysis (retention time shifts) .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for hexahydroquinolines) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the calcium channel modulation activity of hexahydroquinoline derivatives?
- Methodological Answer : Variations in assay protocols often explain contradictions. Standardize:
- Cell lines : Use HEK293 cells expressing L-type calcium channels for consistency .
- Concentration ranges : Test 1–100 µM to avoid off-target effects at higher doses.
- Control compounds : Include nifedipine (blocker) and Bay K8644 (activator) .
Re-evaluate stereochemistry impacts—some derivatives show enantiomer-specific activity due to chiral centers in the hexahydroquinoline ring .
Structural and Mechanistic Insights
Q. What crystallographic techniques elucidate the conformational flexibility of the hexahydroquinoline core?
- Methodological Answer : Single-crystal XRD reveals puckering in the 1,4-dihydropyridine ring and substituent torsion angles. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
